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Compound of Interest

Compound Name: Butyl 4-chlorobenzoate
CAS No.: 27942-64-9
Cat. No.: B1267494

Get Quote
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Molecular Architecture, Synthesis Protocols, and Application Vectors

Executive Summary

Butyl 4-chlorobenzoate (CAS: 6944-12-3 / 27942-64-9) represents a critical "privileged
scaffold"” intermediate in organic synthesis. Distinguished by its dual functionality—a lipophilic
butyl tail and an electron-withdrawing chlorobenzoyl head—it serves as a pivotal building block
in two distinct high-value sectors: pharmaceutical development (as a lipophilic prodrug
precursor or benzamide intermediate) and material science (as a calamitic core for liquid
crystal mesogens).

This guide moves beyond basic catalog data to provide a mechanistic understanding of the
molecule’s behavior, optimized synthesis protocols, and validated characterization data.

Structural Anatomy & Electronic Properties[1]

The reactivity of butyl 4-chlorobenzoate is governed by the "Push-Pull" electronic effects on
the phenyl ring and the steric flexibility of the alkyl chain.

Electronic Architecture
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e The Head (4-Chlorobenzoyl): The chlorine atom at the para position exerts a dual effect: an
inductive withdrawal (-1) that deactivates the ring, and a resonant donation (+M) that is
weaker than the inductive effect. This makes the carbonyl carbon highly electrophilic, yet the
ring itself is resistant to oxidative degradation.

o The Tail (Butyl Ester): The butyl chain introduces significant lipophilicity (LogP ~3.9),
facilitating membrane permeability in biological systems and lowering the melting point to
allow for liquid-phase handling in industrial processes.

Visualizing the Structure

The following diagram illustrates the connectivity and the retrosynthetic logic used to construct
the molecule.
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Figure 1: Retrosynthetic breakdown showing the two primary pathways: Acid Chloride
activation (Green) and Direct Fischer Esterification (Red).

Physicochemical Profile

The following data aggregates experimental values and validated predictions. Note the high
boiling point, which dictates the use of vacuum distillation for purification.
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Property Value Context

CAS Registry 6944-12-3 | 27942-64-9 Primary identifiers

Molecular Formula C11H13ClO2 MW: 212.67 g/mol

Physical State Colorless to pale yellow liquid May solidify at low temps (MP
<20°C)

Density 1.126 g/cm3 @ 25°C

Boiling Point 274.1°C @ 760 mmHg

Refractive Index 1.513 @ 20°C

LogP (Octanol/Water) 3.91 Highly Lipophilic

Solubility Immiscible in water Soluble in DCM, EtOAc, EtOH

Synthetic Pathways & Process Optimization

While Fischer esterification is common, it is equilibrium-limited. For high-purity applications

(drug development), the Acyl Chloride Method is superior due to its irreversibility and ease of

workup.

Protocol A: The Acyl Chloride Route (Recommended)

Why this method? It avoids the water removal issues of Fischer esterification and proceeds to

100% conversion.

Reagents:

4-Chlorobenzoic acid (1.0 eq)

Thionyl Chloride (SOCIz, 1.5 eq)

n-Butanol (1.2 eq)

Catalytic DMF (3-5 drops)

Solvent: Dichloromethane (DCM) or Toluene.
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Step-by-Step Methodology:

Activation: In a flame-dried flask, suspend 4-chlorobenzoic acid in dry toluene. Add SOCI2
dropwise followed by catalytic DMF.

o Reflux: Heat to 80°C for 2-3 hours. The evolution of HCI/SO2 gas indicates reaction
progress. Safety: Use a caustic scrubber.

» Concentration: Once the solution is clear (acid chloride formed), evaporate excess SOClI2
under reduced pressure.

 Esterification: Re-dissolve the residue in dry DCM. Cool to 0°C. Add n-Butanol and Pyridine
(1.2 eq) dropwise.

e Quench: Stir at room temperature for 4 hours. Quench with 1M HCI (removes pyridine), then
wash with NaHCOs (removes unreacted acid).

 Purification: Dry over MgSOa4 and concentrate. High-vacuum distillation yields the pure ester.

Protocol B: Acid-Catalyzed (Fischer) Route

Why this method? Lower cost for bulk material synthesis where drying agents are available.

Key Optimization: Use a Dean-Stark trap to continuously remove water, driving the equilibrium
to the right (Le Chatelier’s Principle).

Synthesis Workflow Diagram
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1. Wash 1M HCI

2. Wash sat. NaHCO3
3. Dry MgS0O4

Final Product:
Butyl 4-chlorobenzoate
(>98% Purity)
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Figure 2: Optimized laboratory workflow for the high-purity synthesis of Butyl 4-

chlorobenzoate.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Proton NMR (*H NMR, 200/400 MHz, CDClIs)

The spectrum is characterized by a distinct AA'BB' aromatic system and the aliphatic butyl

chain.

Chemical Shift () Multiplicity Integration Assignment
_ Aromatic protons
7.97 -7.93 Multiplet (d) 2H
ortho to Carbonyl
) Aromatic protons
7.38 -7.34 Multiplet (d) 2H )
ortho to Chlorine
] O-CH2-CHz2- (Ester
4.33 Triplet (J=6.4 Hz) 2H ]
linkage)
1.79-1.66 Multiplet 2H 0O-CH2-CH2-CH:2
1.54-1.36 Multiplet 2H -CH2-CH2-CHs
: Terminal Methyl (-
1.00 - 0.92 Triplet 3H

CHs)

Infrared Spectroscopy (FT-IR)

e 1720 cm~1; Strong Carbonyl (C=0) stretch (Ester).

e 1270 cm~t: C-O-C stretch.

e 1090 cm~*: C-Cl aromatic stretch (diagnostic for the para-chloro substitution).

Applications in R&D
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Pharmaceutical Drug Discovery

Butyl 4-chlorobenzoate serves as a lipophilic prodrug model. In diuretic research (e.g.,
Bumetanide analogs), the 4-chlorobenzoic acid moiety is a conserved pharmacophore. The
butyl ester is often used to:

o Mask Carboxylates: Improve cell membrane permeability during in vitro assays.

 Intermediate Synthesis: The chlorine atom is susceptible to palladium-catalyzed cross-
coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) under forcing
conditions, allowing the "head" to be functionalized while the "tail" acts as a protecting group.

Material Science: Liquid Crystals

The molecule is a "calamitic” (rod-like) precursor.

o Mesogen Synthesis: The chlorobenzoyl core provides the rigid section required for
anisotropy.

o Transesterification: The butyl group can be exchanged for longer alkyl chains or chiral
alcohols to tune the phase transition temperatures (Nematic vs. Smectic phases) in Liquid
Crystal Display (LCD) formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Isobutyl 4-chlorobenzoate | C11H13CIO2 | CID 222376 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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